6-Fluoro-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline
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Overview
Description
6-Fluoro-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluoro group: This step often involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions, where the piperazine ring is introduced using reagents like piperazine or its derivatives.
Incorporation of the pyrimidine ring: This step typically involves coupling reactions, such as Suzuki or Heck coupling, to attach the pyrimidine ring to the piperazine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoro and piperazine moieties, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA, and other peroxides.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Sodium azide, alkyl halides, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce reduced quinazoline derivatives.
Scientific Research Applications
6-Fluoro-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline involves its interaction with specific molecular targets, such as EGFR kinases. By binding to the ATP-binding site of EGFR, it inhibits the kinase activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival . This makes it a potential therapeutic agent for the treatment of cancers that overexpress EGFR.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline derivative that inhibits EGFR.
Erlotinib: Similar to gefitinib, it targets EGFR and is used in cancer therapy.
Afatinib: An irreversible EGFR inhibitor with a broader spectrum of activity.
Uniqueness
6-Fluoro-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other EGFR inhibitors. Its unique combination of fluoro, pyrimidine, and piperazine moieties may enhance its binding affinity and selectivity for EGFR, potentially leading to improved therapeutic outcomes.
Properties
IUPAC Name |
6-fluoro-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6/c1-12-19-5-4-16(22-12)23-6-8-24(9-7-23)17-14-10-13(18)2-3-15(14)20-11-21-17/h2-5,10-11H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSLFAOXJWGRIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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